molecular formula C25H25ClN2S2 B13810540 1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride

1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride

Cat. No.: B13810540
M. Wt: 453.1 g/mol
InChI Key: PIUPKWQLNMRQHR-UHFFFAOYSA-M
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Description

1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride is a complex organic compound with a molecular formula of C25H25ClN2S2. This compound is known for its unique structure, which includes a benzothiazolium core and a hepta-trienylidene chain. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride typically involves the condensation of 1-ethyl-1,3-benzthiazoline with a hepta-1,3,5-trien-1-yl intermediate. The reaction is carried out under controlled conditions, often in the presence of a strong acid catalyst to facilitate the formation of the benzothiazolium chloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with precise control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazolium core to its corresponding benzothiazoline form.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazolium ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, benzothiazoline derivatives, and various substituted benzothiazolium compounds.

Scientific Research Applications

1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride involves its interaction with specific molecular targets and pathways. The benzothiazolium core can interact with cellular proteins and enzymes, potentially inhibiting their activity. The hepta-trienylidene chain may also play a role in modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium perchlorate
  • 1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium bromide

Uniqueness

1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride is unique due to its specific combination of a benzothiazolium core and a hepta-trienylidene chain. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C25H25ClN2S2

Molecular Weight

453.1 g/mol

IUPAC Name

(2E)-3-ethyl-2-[(2E,4E,6E)-7-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,3-benzothiazole;chloride

InChI

InChI=1S/C25H25N2S2.ClH/c1-3-26-20-14-10-12-16-22(20)28-24(26)18-8-6-5-7-9-19-25-27(4-2)21-15-11-13-17-23(21)29-25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

PIUPKWQLNMRQHR-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC.[Cl-]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[Cl-]

Origin of Product

United States

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